4,5-Dichloro-2-(hydroxymethyl)phenol
Overview
Description
4,5-Dichloro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(hydroxymethyl)phenol typically involves the chlorination of 2-(hydroxymethyl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the benzene ring. The process may involve the use of chlorine gas or other chlorinating agents in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated phenol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 4,5-Dichloro-2-carboxyphenol.
Reduction: Formation of 2-(hydroxymethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal activities.
Mechanism of Action
The antimicrobial activity of 4,5-Dichloro-2-(hydroxymethyl)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other phenolic compounds, which are known to exert their effects by targeting the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Triclosan: Another chlorinated phenol with similar antimicrobial properties.
Chloroxylenol: A chlorinated phenol used in disinfectants and antiseptics.
Hexachlorophene: A chlorinated bisphenol with potent antimicrobial activity.
Uniqueness
4,5-Dichloro-2-(hydroxymethyl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a hydroxymethyl group makes it particularly effective as an antimicrobial agent, with applications in various fields .
Properties
IUPAC Name |
4,5-dichloro-2-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPICGPSWVAPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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